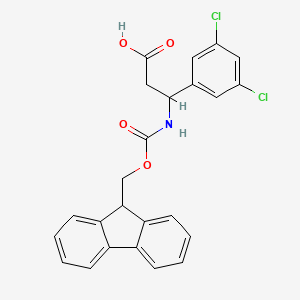

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Description

3-(3,5-Dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 3,5-dichlorophenyl substituent and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which serves as a temporary protecting group for the amino acid’s α-amine during synthesis. The dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing solubility, reactivity, and intermolecular interactions during peptide assembly .

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)11-15)22(12-23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22H,12-13H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZHTVXEZMGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

Introduction of the fluorenylmethoxycarbonylamino group: This step involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.

Coupling with propanoic acid: The final step involves the coupling of the protected amino group with propanoic acid under appropriate reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exhibit significant antimicrobial properties. A study published in MDPI evaluated various compounds for their antimicrobial efficacy and found that certain derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Preliminary studies have demonstrated that it may inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the dichlorophenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.

Neurological Effects

Research into neuroprotective effects has revealed that compounds similar to this compound can modulate neurotransmitter systems. This modulation may lead to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine vs. Fluorine: The dichlorophenyl derivative exhibits higher hydrophobicity and molecular weight (MW: ~487 g/mol) compared to the difluorophenyl analog (MW: ~447 g/mol). Chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions, making it suitable for membrane-associated peptides. Fluorine, being smaller and more electronegative, improves metabolic stability without drastically altering hydrophobicity . Dimethoxyphenyl: The 3,5-dimethoxy variant (MW: ~459 g/mol) demonstrates increased solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen bonding with methoxy groups. This is advantageous for synthesizing water-soluble peptides .

Stereochemical Considerations: The (R)-configuration in difluorophenyl and dichlorophenyl derivatives ensures compatibility with natural L-amino acids during SPPS, minimizing steric clashes .

Functional Group Diversity: The Acm-protected cysteine (Fmoc-D-Cys(Acm)-OH) highlights the versatility of Fmoc-protected amino acids. The Acm group protects thiols during synthesis, enabling controlled disulfide bond formation post-cleavage .

Biological Activity

3-(3,5-Dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, often referred to as a complex organic compound with significant potential in medicinal chemistry, exhibits a variety of biological activities. Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the dichlorophenyl moiety, contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C₃₀H₂₄Cl₂N₁O₄

- Molecular Weight : 497.39 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 706.6 ± 60.0 °C

- LogP : 7.64 (indicating high lipophilicity)

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with chlorophenyl groups have demonstrated antimicrobial properties. In vitro studies suggest that derivatives of this compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.

- Anticancer Activity : Fluorenyl derivatives are under investigation for their anticancer effects due to their ability to modulate cellular pathways involved in proliferation and apoptosis. The presence of the Fmoc group may enhance the compound's interaction with target proteins involved in cancer progression.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function. This inhibition can lead to altered metabolic states in cancer cells or pathogens, providing a therapeutic avenue for treatment .

Antimicrobial Evaluation

A study conducted on various fluorenyl derivatives, including the subject compound, assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that compounds with dichlorophenyl substitutions exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, showcasing promising potential for further development into antimicrobial agents .

Anticancer Studies

Research focusing on the anticancer properties revealed that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis demonstrated an increase in sub-G1 phase cell populations, indicating cell cycle arrest and subsequent apoptosis at concentrations of 10–50 µM after 24 hours of treatment .

Enzyme Inhibition Assays

Inhibition assays targeting specific enzymes like carbonic anhydrase and acetylcholinesterase showed that the compound could effectively reduce enzyme activity by up to 70% at optimal concentrations. This suggests its potential as a lead compound for developing inhibitors against diseases associated with these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Phenylalanine | Amino acid | Nutritional/Metabolic |

The unique combination of a fluorenyl protecting group with a dichlorophenyl moiety gives this compound distinct reactivity patterns and potential biological activities that differ from simpler analogs like 4-chlorophenol or phenylalanine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.